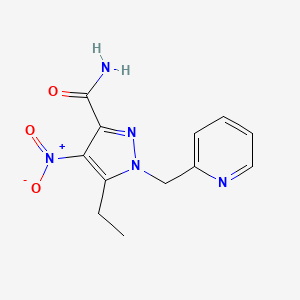

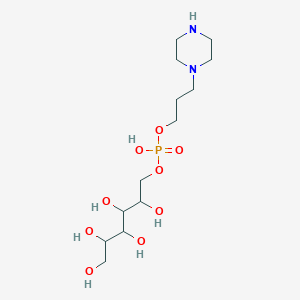

![molecular formula C18H21N3NaO3S+ B13846317 sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rabeprazole Sodium is synthesized through a multi-step process. The key steps involve the formation of the benzimidazole ring and the subsequent attachment of the pyridine and sulfinyl groups. One common synthetic route involves the oxidation of 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzimidazole using an oxidizing agent like hydrogen peroxide or a peracid .

Industrial Production Methods

Industrial production of Rabeprazole Sodium often employs microbial synthesis. For instance, the mold Cunninghamella echinulata has been used to oxidize the sulfide precursor to the sulfoxide form, achieving high yields and enantioselectivity . This method is advantageous due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rabeprazole Sodium undergoes several types of chemical reactions, including:

Oxidation: Conversion of the sulfide group to a sulfoxide.

Reduction: Potential reduction of the sulfoxide back to the sulfide under specific conditions.

Substitution: Possible substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Rabeprazole Sodium (sulfoxide form).

Reduction: The corresponding sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rabeprazole Sodium has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular processes involving acid secretion.

Medicine: Extensively researched for its therapeutic effects in treating acid-related disorders.

Industry: Used in the formulation of pharmaceutical products

Mechanism of Action

Rabeprazole Sodium exerts its effects by irreversibly binding to the H+/K+ ATPase enzyme in the parietal cells of the stomach. This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion . The molecular target is the cysteine residues on the H+/K+ ATPase enzyme, which form a covalent bond with the sulfoxide group of Rabeprazole .

Comparison with Similar Compounds

Similar Compounds

- Omeprazole

- Lansoprazole

- Esomeprazole

- Pantoprazole

Comparison

Rabeprazole Sodium is unique among proton pump inhibitors due to its rapid onset of action and higher pKa value, which allows for better stability in acidic environments . Additionally, it has been shown to have a more favorable pharmacokinetic profile, leading to improved efficacy and patient compliance .

Properties

Molecular Formula |

C18H21N3NaO3S+ |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C18H21N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21);/q;+1 |

InChI Key |

NBTJODGYIZLGAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

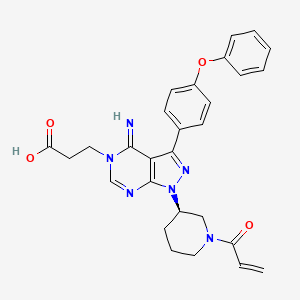

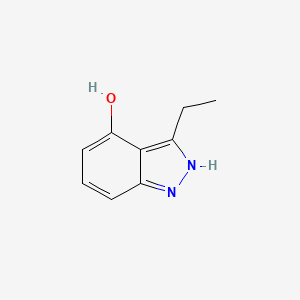

![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)

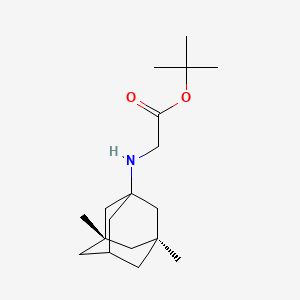

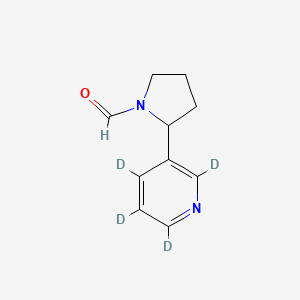

![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)

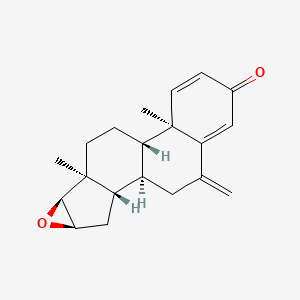

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)

![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)

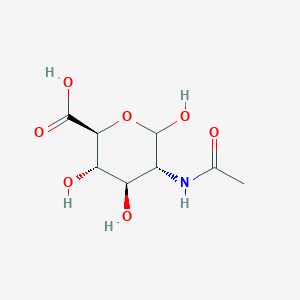

![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)

![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)